2,2,3-Trimethylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73954. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

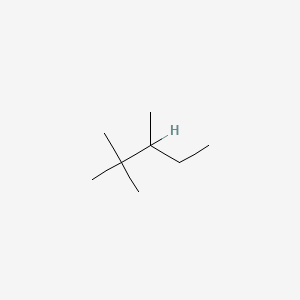

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-6-7(2)8(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDQDBVBDLYELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862202 | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS] | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

32.1 [mmHg] | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

564-02-3 | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Trimethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-trimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3-TRIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P0B7R5K5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,2,3-Trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,3-trimethylpentane, a branched-chain alkane. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for property determination, and includes a visualization of its synthesis and purification workflow.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₈H₁₈.[1][2][3][4][5] As an isomer of octane (B31449), it is a colorless, flammable liquid with a characteristic gasoline-like odor.[6] While its isomer 2,2,4-trimethylpentane (B7799088) (isooctane) is well-known as the standard for the octane rating of gasoline, this compound also possesses properties that make it a subject of interest in organic chemistry and related fields. Its branched structure significantly influences its physical properties, such as boiling point and melting point, when compared to its straight-chain counterpart, n-octane.[7] Understanding these properties is crucial for its application as a solvent, a component in fuel studies, and as a reference compound in various analytical techniques.

Chemical and Physical Properties

The molecular structure of this compound, with its tertiary and quaternary carbon centers, results in specific physical and chemical characteristics.

Chemical Properties

As a paraffin, this compound exhibits the low reactivity typical of alkanes.[8] It is stable under normal conditions and does not react with strong acids, bases, or oxidizing agents.[8] Its primary chemical reactions are combustion, halogenation under UV light, and pyrolysis at high temperatures.

Physical Properties

The physical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈[1][2][3][4][5] |

| Molecular Weight | 114.23 g/mol [1][2][3] |

| Appearance | Colorless liquid[6] |

| Odor | Gasoline-like |

| Density | 0.72 g/cm³ at 20°C[2][3][4] |

| Boiling Point | 110 °C (230 °F; 383 K)[2][3][9] |

| Melting Point | -112.26 °C (-170.07 °F; 160.89 K)[2][3] |

| Flash Point | 8 °C (46 °F)[2][3] |

| Refractive Index | 1.4020 to 1.4040 at 20°C[2][3] |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Insoluble[7] |

| Nonpolar Organic Solvents (e.g., hexane, benzene) | Soluble[7][10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and determination of key physical properties of this compound.

Synthesis and Purification of this compound

The following protocol is based on a method reported by the National Bureau of Standards.[4]

3.1.1. Synthesis

-

Grignard Reaction: Prepare methylethyl-tertiary-butylcarbinol by reacting tertiary-butyl chloride with methylethylketone via a Grignard reaction.

-

Dehydration: Reflux the resulting carbinol with approximately 0.5% iodine to yield a mixture of olefins.

-

Hydrogenation: Hydrogenate the olefin mixture to produce this compound.

3.1.2. Purification by Fractional Distillation

-

Apparatus: Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) placed between the distillation flask and the condenser.[5]

-

Procedure:

-

Add the crude this compound to a round-bottom flask with boiling chips.

-

Heat the flask gently. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor with the more volatile component.[11]

-

Monitor the temperature at the top of the column. The boiling point of the pure compound should remain constant during distillation.

-

Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound.

-

Determination of Physical Properties

3.2.1. Boiling Point Determination

-

Apparatus: A simple distillation apparatus can be used.

-

Procedure:

-

Place a sample of purified this compound in a distillation flask with boiling chips.

-

Heat the flask and record the temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on a thermometer placed at the vapor outlet.

-

3.2.2. Density Determination

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure:

-

Measure the mass of the empty, dry pycnometer.

-

Fill the pycnometer with this compound and measure the total mass.

-

Determine the volume of the pycnometer by repeating the process with a liquid of known density (e.g., distilled water).

-

Calculate the density of this compound using the formula: Density = Mass / Volume.

-

Spectroscopic Analysis

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane).

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., non-polar).

-

Analysis: Inject the sample into the GC. The components will be separated based on their boiling points and interaction with the stationary phase. The mass spectrometer will then fragment the molecules and provide a mass spectrum, which can be used for identification.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the signals will provide detailed information about the molecular structure of this compound.

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is a highly flammable liquid and vapor.[12][13] It may be fatal if swallowed and enters airways.[12][13] It causes skin irritation and may cause drowsiness or dizziness.[12][13] It is also very toxic to aquatic life with long-lasting effects.[12][13] Appropriate safety precautions, including working in a well-ventilated area, avoiding ignition sources, and wearing personal protective equipment, should be taken when handling this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of this compound. The tabulated data, experimental protocols, and workflow visualization offer a comprehensive resource for scientists and researchers. A thorough understanding of these fundamental characteristics is essential for the safe and effective use of this compound in various scientific and industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Purification [chem.rochester.edu]

- 6. This compound | C8H18 | CID 11255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 8. physical properties of alkanes [unacademy.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chembam.com [chembam.com]

- 12. This compound | 564-02-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

2,2,3-Trimethylpentane CAS number lookup

An In-depth Technical Guide to 2,2,3-Trimethylpentane

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical and chemical properties, experimental protocols for its synthesis and purification, and relevant safety information. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identifiers and Properties

This compound is a branched alkane and an isomer of octane.[1] It is a colorless, clear liquid at room temperature. The primary Chemical Abstracts Service (CAS) Registry Number for this compound is 564-02-3 .[2][3] Specific enantiomers also have unique CAS numbers: (S)-2,2,3-Trimethylpentane is identified by CAS number 40824-48-4, and (R)-2,2,3-trimethylpentane by 54665-47-3.[4][5]

Quantitative Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈ | [6] |

| Molecular Weight | 114.23 g/mol | [5][6] |

| Boiling Point | 110 °C | [2][7] |

| Melting Point | -112.26 °C to -112.38 °C | [2][8] |

| Density | 0.72 g/cm³ | [2] |

| Refractive Index | 1.4020 to 1.4040 | [2] |

| Flash Point | 8 °C | [2][7] |

| Purity (Typical) | >99.0% (GC) |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A documented method for the synthesis of this compound involves a Grignard reaction to first produce methylethyl-tertiary-butylcarbinol, which is then converted to the final product.[8]

Materials:

-

Tertiary-butyl chloride

-

Methylethylketone

-

Magnesium

-

Ether

-

Iodine (as a catalyst)

-

Calcium chloride (for drying)

-

Sodium (for refluxing)

Procedure:

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting tertiary-butyl chloride with magnesium in ether.

-

Carbinol Synthesis: React the prepared Grignard reagent with methylethylketone. This reaction yields methylethyl-tertiary-butylcarbinol, with reported yields between 21% and 28%.

-

Purification of Carbinol: The resulting carbinol is distilled at 74-76 °C under a pressure of 40 mm Hg.

-

Dehydration to Olefins: The purified carbinol is refluxed with a small amount of iodine (approximately 0.5%) to produce a mixture of olefins.

-

Purification of Olefins: The olefin mixture is recovered by distillation, dried with calcium chloride, and then refluxed with sodium.

-

Final Product Formation: The purified olefins are subsequently processed to yield this compound. The final product can be further purified by fractionation.[8]

Caption: Synthesis workflow for this compound via a Grignard reaction.

Purification by Azeotropic Distillation

A method for the purification of this compound involves azeotropic distillation.[2]

Materials:

-

Crude this compound

-

2-Methoxyethanol

-

Water

Procedure:

-

Azeotropic Distillation: The crude this compound is subjected to azeotropic distillation with 2-methoxyethanol.

-

Washing: The resulting distillate is washed with water to remove the 2-methoxyethanol.

-

Drying: The washed product is dried.

-

Fractional Distillation: The dried this compound is then purified further by fractional distillation.[2]

Caption: Purification workflow for this compound.

Chemical Reactions

This compound is a component of gasoline and can be produced through alkylation reactions.[2][9] It can undergo reactions typical of alkanes, such as combustion and free-radical substitution. For instance, the gas-phase reaction of this compound with OH radicals in the presence of nitric oxide has been studied. The products of this reaction include acetaldehyde, acetone, 3-methyl-2-butanone, 3-methyl-2-butyl nitrate, and 2-propyl nitrate.[10]

Safety and Handling

This compound is a highly flammable liquid and vapor.[7] It is harmful if swallowed as it may be fatal if it enters the airways.[7] It can also cause skin irritation and may cause drowsiness or dizziness.[7] Furthermore, it is very toxic to aquatic life with long-lasting effects.[7]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Use only in well-ventilated areas.[7]

-

Avoid release to the environment.

-

Wear protective gloves and clothing.

-

If swallowed, do NOT induce vomiting and immediately call a poison center or doctor.

References

- 1. 2,3,3-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 2. This compound | 564-02-3 [chemicalbook.com]

- 3. Pentane, 2,2,3-trimethyl- [webbook.nist.gov]

- 4. This compound, (S)- | C8H18 | CID 22810197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (R)- | C8H18 | CID 57480759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 564-02-3 | FT159360 | Biosynth [biosynth.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google Patents [patents.google.com]

- 10. Products and mechanism of the reaction of OH radicals with 2,3,4-trimethylpentane in the presence of NO - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2,3-Trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2,2,3-trimethylpentane, a branched-chain alkane with the molecular formula C₈H₁₈. While a significant body of data exists for its physicochemical and thermodynamic properties, this guide also addresses the nuances of its three-dimensional structure, including conformational isomers and bonding characteristics. The document synthesizes available data into structured tables and provides an overview of the experimental and computational methodologies employed in the study of alkanes. A detailed visualization of the molecular structure is presented to aid in the understanding of its spatial arrangement.

Introduction

This compound is a saturated hydrocarbon and a structural isomer of octane.[1] Its branched nature imparts distinct physical and chemical properties compared to its linear counterpart, n-octane, notably affecting its combustion characteristics, making it a relevant component in fuel technologies. A thorough understanding of its molecular structure, including bond lengths, bond angles, and conformational preferences, is crucial for accurately modeling its behavior in various chemical environments and for understanding structure-property relationships in branched alkanes.

Molecular Structure and Bonding

The molecular structure of this compound consists of a five-carbon pentane (B18724) backbone with three methyl group substituents. Two methyl groups are attached to the second carbon atom (C2), and one methyl group is attached to the third carbon atom (C3). All carbon atoms in the molecule are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The bonding consists exclusively of covalent single bonds, specifically C-C and C-H bonds.

Bond Lengths and Angles

Conformational Analysis

Rotation around the C-C single bonds in this compound leads to the existence of different conformational isomers, or conformers. The most stable conformers are those that minimize steric and torsional strain. The rotation around the C2-C3 and C3-C4 bonds is of particular interest due to the presence of bulky substituents.

The relative energies of different conformers can be qualitatively understood by examining Newman projections. Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are energetically favored over eclipsed conformations, where they are aligned. Among the staggered conformations, those with bulky groups in an anti orientation (180° dihedral angle) are more stable than those with gauche interactions (60° dihedral angle). The significant steric bulk of the tert-butyl group at C2 and the methyl group at C3 leads to considerable steric strain in less stable conformations.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈ | [2] |

| Molecular Weight | 114.228 g/mol | [2] |

| CAS Registry Number | 564-02-3 | [2] |

| Melting Point | -112.26 °C | [3] |

| Boiling Point | 109.8 °C | [3] |

| Density | 0.716 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.4029 at 20 °C | [3] |

Table 2: Thermodynamic Properties

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -256.9 kJ/mol | [4] |

| Standard Enthalpy of Combustion (liquid, 298.15 K) | -5463.6 kJ/mol | [4] |

Experimental and Computational Protocols

The determination of the molecular structure and properties of alkanes like this compound relies on a combination of experimental techniques and computational methods.

Experimental Methodologies

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC would be used to separate it from other isomers or components in a mixture, and MS would provide its mass spectrum, which is a fingerprint based on its mass-to-charge ratio, aiding in its identification.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts, splitting patterns, and integration of signals in the NMR spectrum of this compound would confirm the connectivity of atoms and the number of chemically distinct protons and carbons.[6]

-

Gas Electron Diffraction (GED): GED is a primary technique for determining the precise bond lengths, bond angles, and torsional angles of molecules in the gas phase.[7] A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the molecular geometry.

-

Microwave Spectroscopy: This method measures the rotational transitions of molecules in the gas phase. From the rotational constants obtained from the spectrum, highly accurate molecular geometries, including bond lengths and angles, can be derived for polar molecules. As a nonpolar alkane, this compound is not suitable for this technique.

Computational Methodologies

-

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are useful for conformational analysis and predicting the relative energies of different conformers.

-

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and properties of a molecule. High-level ab initio methods (like coupled-cluster) and DFT can provide highly accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic properties. These calculations are crucial when experimental data is unavailable.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure and bonding of this compound.

References

- 1. Chemistry Databases – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 2. Pentane, 2,2,3-trimethyl- (CAS 564-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Chapter 3: Conf. Anal. questions [chem.ucalgary.ca]

- 4. chemrxiv.org [chemrxiv.org]

- 5. spectrabase.com [spectrabase.com]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

An In-depth Technical Guide to the Isomers of 2,2,3-Trimethylpentane and Their Properties

This technical guide provides a comprehensive overview of the structural isomers of 2,2,3-trimethylpentane, which are the eighteen isomers of octane (B31449) (C₈H₁₈). This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the physicochemical properties and synthesis of these compounds.

Structural Isomers of Octane

The molecular formula C₈H₁₈ encompasses 18 structural isomers. These isomers exhibit a range of physical and chemical properties stemming from their varied carbon skeletons. The straight-chain isomer is n-octane, while the others are branched alkanes. This compound is one of these branched isomers. A complete list of these isomers is provided in the data table below.

Physicochemical Properties

The branching of the carbon chain significantly influences the intermolecular forces (van der Waals forces) between the molecules, which in turn affects their physical properties such as boiling point, melting point, density, and refractive index. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact, resulting in lower boiling points compared to the straight-chain isomer.

Data Presentation: A Comparative Table of Octane Isomer Properties

The following table summarizes the key quantitative physicochemical properties of the 18 structural isomers of octane for easy comparison.

| Isomer Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (n_D at 20°C) |

| n-Octane | 125.7 | -56.8 | 0.703 | 1.398 |

| 2-Methylheptane (B165363) | 117.6 | -109.0 | 0.698[1][2][3] | 1.395[1][2][3] |

| 3-Methylheptane (B165616) | 118.9 | -120.5 | 0.705[4][5][6] | 1.398[4][5][6] |

| 4-Methylheptane (B1211382) | 117.7 | -121.2 | 0.705[7][8][9][10] | 1.398[7][8][9][10] |

| 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 | 1.393 |

| 2,3-Dimethylhexane | 115.6 | - | 0.712 | 1.401 |

| 2,4-Dimethylhexane | 109.4 | -118.6 | 0.701 | 1.395 |

| 2,5-Dimethylhexane | 109.1 | -91.1 | 0.694 | 1.393 |

| 3,3-Dimethylhexane | 112.0 | -123.6 | 0.709 | 1.400 |

| 3,4-Dimethylhexane (B165660) | 117.7 | - | 0.720[11][12][13][14] | 1.404[11][12] |

| 3-Ethylhexane (B44089) | 118.6 | -118.8 | 0.714[15] | 1.402[15] |

| This compound | 109.9 | -112.3[16][17][18][19][20] | 0.716[18] | 1.403[18] |

| 2,2,4-Trimethylpentane | 99.2 | -107.4 | 0.692 | 1.391 |

| 2,3,3-Trimethylpentane | 114.7 | -100.7 | 0.726 | 1.409 |

| 2,3,4-Trimethylpentane | 113.5 | -109.3 | 0.719 | 1.404 |

| 3-Ethyl-2-methylpentane (B1329564) | 115.7 | -115.0[21][22] | 0.718[22] | 1.403[21][22] |

| 3-Ethyl-3-methylpentane (B92670) | 118.2 | -90.9[23][24] | 0.726[24] | 1.408[23][24] |

| 2,2,3,3-Tetramethylbutane (B1293380) | 106.5 | 100.7 | 0.722 (at 20°C, solid)[25] | 1.4095 (at 20°C, solid)[26][27] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of octane isomers.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 2,3-dimethyl-2-butanol (B1346969) and ethyl bromide via a Grignard reaction, followed by dehydration and hydrogenation.

Materials:

-

2,3-dimethyl-2-butanol

-

Ethyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Sulfuric acid (concentrated)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Hydrogenation apparatus

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of 2,3-dimethyl-2-butanol in anhydrous diethyl ether from the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and dilute sulfuric acid to quench the reaction and dissolve the magnesium salts. Separate the ether layer and wash it with saturated sodium bicarbonate solution and then with water. Dry the ether layer over anhydrous magnesium sulfate.

-

Dehydration: Remove the ether by distillation. Add a small amount of concentrated sulfuric acid to the residue and heat to distill the resulting alkene (2,2,3-trimethyl-1-pentene).

-

Hydrogenation: Dissolve the collected alkene in ethanol (B145695) in a hydrogenation flask. Add a catalytic amount of Pd/C. Connect the flask to a hydrogenation apparatus and purge with hydrogen gas. Stir the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed.

-

Purification: Filter the reaction mixture to remove the catalyst. Remove the ethanol by distillation. The resulting liquid is this compound. Further purification can be achieved by fractional distillation.

Determination of Boiling Point

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus with a boiling point function)

-

Rubber band or wire

Procedure:

-

Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the heating bath of the Thiele tube or insert it into the heating block of the melting point apparatus.

-

Heat the bath slowly while stirring.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Measurement of Density using a Pycnometer

Apparatus:

-

Pycnometer (a small glass flask with a precisely fitted stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Distilled water

-

Liquid sample

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then with acetone. Dry it completely.

-

Weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill the pycnometer with distilled water and insert the stopper. Ensure there are no air bubbles.

-

Place the filled pycnometer in the constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, carefully wipe the outside dry, and weigh it (m₂).

-

Empty the pycnometer, dry it completely, and then fill it with the liquid sample.

-

Repeat steps 4 and 5 for the sample (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index using an Abbe Refractometer

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (sodium lamp or white light with a compensator)

-

Dropper

-

Liquid sample

-

Calibration standard (e.g., distilled water)

-

Soft tissue paper

-

Acetone or ethanol

Procedure:

-

Turn on the refractometer and the light source. Allow the instrument to warm up.

-

Ensure the prisms of the refractometer are clean and dry. Clean with a soft tissue moistened with acetone or ethanol if necessary.

-

Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).

-

Open the prism assembly and place a few drops of the liquid sample onto the surface of the lower prism using a clean dropper.

-

Close the prism assembly gently.

-

Look through the eyepiece and adjust the coarse adjustment knob until the light and dark fields are visible.

-

Adjust the fine adjustment knob to bring the dividing line into sharp focus.

-

If a colored fringe is visible at the dividing line, adjust the compensator knob until the line is sharp and achromatic (black and white).

-

Use the fine adjustment knob to move the dividing line exactly to the center of the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between the different classes of octane isomers based on their carbon backbone.

Caption: Structural classification of octane isomers.

References

- 1. 2-METHYLHEPTANE CAS#: 592-27-8 [m.chemicalbook.com]

- 2. 2-methylheptane [stenutz.eu]

- 3. 2-甲基庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-METHYLHEPTANE CAS#: 589-81-1 [m.chemicalbook.com]

- 5. 3-methylheptane [stenutz.eu]

- 6. 3-Methylheptane 98 589-81-1 [sigmaaldrich.com]

- 7. 4-METHYLHEPTANE CAS#: 589-53-7 [m.chemicalbook.com]

- 8. 4-Methylheptane 99 589-53-7 [sigmaaldrich.com]

- 9. 4-methylheptane [stenutz.eu]

- 10. 4-METHYLHEPTANE | 589-53-7 [chemicalbook.com]

- 11. 3,4-dimethylhexane [stenutz.eu]

- 12. parchem.com [parchem.com]

- 13. 3,4-Dimethylhexane | CAS#:583-48-2 | Chemsrc [chemsrc.com]

- 14. echemi.com [echemi.com]

- 15. 3-ethylhexane [chemister.ru]

- 16. This compound CAS#: 564-02-3 [m.chemicalbook.com]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. This compound [stenutz.eu]

- 19. This compound | CAS#:564-02-3 | Chemsrc [chemsrc.com]

- 20. Pentane, 2,2,3-trimethyl- (CAS 564-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 21. 3-ETHYL-2-METHYLPENTANE CAS#: 609-26-7 [m.chemicalbook.com]

- 22. 3-ethyl-2-methylpentane [stenutz.eu]

- 23. 3-ETHYL-3-METHYLPENTANE CAS#: 1067-08-9 [m.chemicalbook.com]

- 24. 3-ethyl-3-methylpentane [stenutz.eu]

- 25. 2,2,3,3-tetramethylbutane [stenutz.eu]

- 26. 2,2,3,3-Tetramethylbutane CAS#: 594-82-1 [m.chemicalbook.com]

- 27. 594-82-1 CAS MSDS (2,2,3,3-Tetramethylbutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic Data of 2,2,3-Trimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 2,2,3-trimethylpentane (C₈H₁₈), a branched alkane of significant interest in various chemical and industrial processes. The following sections present key quantitative data in a structured format, detail the experimental methodologies used for their determination, and illustrate the fundamental relationships between these thermodynamic properties.

Core Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions, phase transitions, and energy calculations. The data presented below has been compiled from reputable sources, primarily the National Institute of Standards and Technology (NIST) WebBook and research conducted by Prosen and Rossini.[1]

Standard Molar Enthalpy and Gibbs Free Energy of Formation

The standard molar enthalpy of formation (ΔfH°) and the standard molar Gibbs free energy of formation (ΔfG°) are fundamental parameters that quantify the energy changes associated with the formation of a compound from its constituent elements in their standard states.

| Thermodynamic Property | Value (kJ/mol) | Phase | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | -224.2 ± 0.9 | Gas | [1] |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | -13.5 | Gas | Data not readily available in search results |

Standard Molar Enthalpy of Combustion

The standard molar enthalpy of combustion (ΔcH°) represents the heat released when one mole of the substance is completely burned in oxygen under standard conditions.

| Thermodynamic Property | Value (kJ/mol) | Phase | Reference |

| Standard Molar Enthalpy of Combustion (ΔcH°) | -5463.6 ± 1.4 | Liquid | [1] |

Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius. The ideal gas heat capacity is a critical parameter for thermodynamic calculations involving temperature changes.

| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |

| 298.15 | 189.1 |

| 300 | 190.2 |

| 400 | 237.7 |

| 500 | 278.4 |

| 600 | 313.1 |

| 700 | 342.9 |

| 800 | 368.8 |

| 900 | 391.6 |

| 1000 | 411.8 |

| 1100 | 429.8 |

| 1200 | 445.9 |

| 1300 | 460.3 |

| 1400 | 473.3 |

| 1500 | 485.0 |

| Data sourced from the NIST WebBook.[1] |

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the amount of energy required to transform a liquid substance into a gas at a given pressure.

| Thermodynamic Property | Value (kJ/mol) | Temperature (K) | Reference |

| Enthalpy of Vaporization (ΔvapH) | 36.5 ± 0.1 | 298.15 | [1] |

Experimental Protocols

The accuracy and reliability of thermodynamic data are intrinsically linked to the experimental methods employed. The following sections detail the methodologies used in the key cited studies.

Determination of Heats of Combustion and Formation (Prosen and Rossini, 1945)

The heats of combustion of paraffin (B1166041) hydrocarbons, including this compound, were determined by Prosen and Rossini using a bomb calorimeter. The experimental procedure involved the following key steps:

-

Sample Preparation: A known mass of the purified hydrocarbon was sealed in a thin glass ampoule.

-

Calorimeter Setup: The ampoule was placed in a platinum crucible within a steel bomb, which was then filled with purified oxygen to a pressure of 30 atmospheres. The bomb was submerged in a known quantity of water in a calorimeter jacket.

-

Combustion: The sample was ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the water in the calorimeter was measured with a high-precision platinum resistance thermometer.

-

Data Analysis: The heat of combustion was calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by electrical calibration), and corrections for the heat of ignition and the formation of nitric acid as a byproduct.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation was then calculated from the experimental heat of combustion using the known standard enthalpies of formation of the combustion products (carbon dioxide and water).

Measurement of Heat of Vaporization and Heat Capacity (Osborne and Ginnings, 1947)

Osborne and Ginnings developed a specialized calorimeter for the precise measurement of the heat of vaporization and heat capacity of hydrocarbons. Their methodology included:

-

Calorimeter Design: The calorimeter was designed to handle small sample volumes and allow for the controlled evaporation of the liquid.

-

Heat of Vaporization Measurement: A known mass of the hydrocarbon was placed in the calorimeter. A measured amount of electrical energy was supplied to the calorimeter to maintain a constant temperature while the vapor was slowly withdrawn and collected. The heat of vaporization was determined from the energy input and the mass of the vaporized substance.

-

Heat Capacity Measurement: For heat capacity measurements, the calorimeter containing the liquid sample was heated through a small temperature interval by a known amount of electrical energy. The heat capacity was calculated from the energy input and the measured temperature rise.

Visualization of Thermodynamic Relationships

The relationship between key thermodynamic state functions is fundamental to understanding chemical thermodynamics. The following diagram illustrates the connection between enthalpy (H), Gibbs free energy (G), entropy (S), and temperature (T).

References

The Genesis of a Branched Alkane: A Technical History of 2,2,3-Trimethylpentane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical evolution of the synthesis of 2,2,3-trimethylpentane, a highly branched octane (B31449) isomer. While the initial documented synthesis dates back to the early 20th century, the methodologies have evolved significantly with the advancement of organic chemistry, from early organometallic reactions to modern industrial-scale catalytic processes. This document provides a detailed account of the plausible historical synthesis, modern production methods, and the underlying chemical principles.

Section 1: The Dawn of Branched Alkane Synthesis – An Early 20th Century Approach

The most logical approach would involve a two-step process: the formation of a highly branched tertiary alcohol via a Grignard reaction, followed by the reduction of this alcohol to the corresponding alkane.

Plausible Historical Synthesis Pathway: Grignard Reaction and Reduction

The synthesis would likely have commenced with the reaction of a Grignard reagent with a ketone. A plausible combination to achieve the this compound carbon skeleton is the reaction of tert-butylmagnesium halide with methyl ethyl ketone (2-butanone).

Step 1: Synthesis of 2,2,3-Trimethyl-3-pentanol via Grignard Reaction

The reaction involves the nucleophilic addition of the tert-butyl group from the Grignard reagent to the electrophilic carbonyl carbon of methyl ethyl ketone. Subsequent hydrolysis of the resulting magnesium alkoxide yields the tertiary alcohol, 2,2,3-trimethyl-3-pentanol.

Step 2: Reduction of 2,2,3-Trimethyl-3-pentanol to this compound

The reduction of a tertiary alcohol to an alkane was a challenging transformation in the early 20th century. Direct reduction is difficult due to the poor leaving group nature of the hydroxyl group.[3] A common method of the time would have involved the conversion of the alcohol to an alkyl halide, followed by reduction. For instance, reaction with a hydrohalic acid (like HBr or HI) would form the corresponding tertiary alkyl halide, which could then be reduced to the alkane using a reducing agent such as zinc dust in an acidic medium (a Clemmensen-type reduction) or a metal-acid combination.

Alternatively, though less common for tertiary alcohols at the time, direct reduction methods involving strong reducing agents like red phosphorus and hydriodic acid were known.[4]

Experimental Protocols (Reconstructed)

The following protocols are based on general procedures for Grignard reactions and alcohol reductions common in the early 20th century.

Protocol 1: Synthesis of 2,2,3-Trimethyl-3-pentanol

-

Preparation of tert-Butylmagnesium Halide: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether. A solution of tert-butyl halide (e.g., tert-butyl bromide) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Methyl Ethyl Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of methyl ethyl ketone in anhydrous diethyl ether is added dropwise with constant stirring.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for a period at room temperature and then carefully poured onto a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Workup and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with a sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and the ether is removed by distillation. The resulting crude 2,2,3-trimethyl-3-pentanol is then purified by fractional distillation.

Protocol 2: Reduction of 2,2,3-Trimethyl-3-pentanol

-

Conversion to Alkyl Halide: The purified 2,2,3-trimethyl-3-pentanol is treated with concentrated hydrobromic or hydriodic acid and heated to produce the corresponding 3-halo-2,2,3-trimethylpentane.

-

Reduction: The resulting alkyl halide is then subjected to reduction. A common method would be the addition of zinc dust and a protic acid, such as hydrochloric acid, and heating the mixture to effect the reduction to this compound.

-

Purification: The final product is isolated by distillation from the reaction mixture.

Quantitative Data

Specific yield data from the original 1912 synthesis is not available. However, based on similar Grignard reactions and subsequent reductions of tertiary alcohols from that period, the following table provides an estimate of the expected yields for each step.

| Step | Reactants | Product | Typical Yields (Early 20th Century) |

| Grignard Reaction | tert-Butylmagnesium Bromide, Methyl Ethyl Ketone | 2,2,3-Trimethyl-3-pentanol | 60-80% |

| Conversion to Alkyl Halide & Reduction | 2,2,3-Trimethyl-3-pentanol, HBr, Zn/HCl | This compound | 40-60% |

| Overall Estimated Yield | 24-48% |

Note: These are estimated yields based on analogous reactions of the era and may not reflect the actual yields obtained by Clarke and Jones.

Section 2: Modern Synthesis – The Era of Catalytic Alkylation

In contemporary chemical manufacturing, the synthesis of specific branched alkanes like this compound is primarily achieved through the catalytic alkylation of light hydrocarbons in the petroleum industry.[5][6] This process is fundamental to the production of high-octane gasoline blending stocks.[7] While the primary product of isobutane (B21531) alkylation with butenes is typically 2,2,4-trimethylpentane (B7799088) (isooctane), other isomers, including this compound, are also formed.[8]

The reaction involves the addition of an alkyl group from an alkane (typically isobutane) to an alkene (such as butenes) in the presence of a strong acid catalyst.

Catalytic Alkylation Process

Catalysts: The most common catalysts are strong liquid acids, namely sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).

Feedstocks:

-

Alkane: Isobutane is the most common alkane used.

-

Alkene: A mixture of C₃-C₅ alkenes (propylene, butenes, pentenes) is typically used.

Reaction Mechanism: The mechanism is complex and involves the formation of carbocation intermediates. The process is initiated by the protonation of an alkene by the acid catalyst to form a secondary carbocation. This carbocation can then react with isobutane in a hydride transfer reaction to form a more stable tert-butyl cation and a saturated alkane. The tert-butyl cation then reacts with another alkene molecule to form a larger carbocation, which can undergo hydride transfer with isobutane to yield the final alkylate product and regenerate the tert-butyl cation, thus propagating the chain reaction. Isomerization of the carbocation intermediates can lead to the formation of various trimethylpentane isomers.

Product Distribution

The distribution of trimethylpentane isomers in the alkylate is dependent on the reaction conditions, including temperature, pressure, acid strength, and the specific alkenes in the feed. While 2,2,4-trimethylpentane is the major product, significant amounts of other isomers can be present.

| Alkylation Product Isomer | Typical Abundance in Alkylate |

| 2,2,4-Trimethylpentane | Major |

| 2,3,4-Trimethylpentane | Significant |

| 2,3,3-Trimethylpentane | Significant |

| This compound | Minor to Significant |

Note: The exact composition of the alkylate can vary widely depending on the specific process and operating conditions.[8]

Section 3: Visualizing the Synthesis

Historical Synthesis Pathway

Caption: Plausible historical synthesis of this compound.

Modern Alkylation Workflow

Caption: Simplified workflow of modern industrial alkylation.

Conclusion

The synthesis of this compound exemplifies the remarkable progress in the field of organic chemistry. From its likely initial creation through the then-novel Grignard reaction in the early 20th century to its co-production in large-scale industrial alkylation processes today, the journey of this branched alkane reflects the evolution of synthetic methodologies. While the historical details rely on a reconstruction based on the chemical knowledge of the time, the fundamental principles of carbon-carbon bond formation and functional group transformation remain central. For modern researchers, understanding this history provides context for the sophisticated catalytic methods now employed to produce the complex hydrocarbon molecules that fuel our world.

References

- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. US2557116A - Preparation of 2,2,4-trimethyl-pentane - Google Patents [patents.google.com]

- 6. US2403501A - Alkylation process and products produced thereby - Google Patents [patents.google.com]

- 7. Gasoline - Wikipedia [en.wikipedia.org]

- 8. The Formation Mechanism of Trimethylpentanes from Esters in Liquid Phase Alkylation of Isobutane with Butenes - Katsman - Kinetics and Catalysis [cijournal.ru]

The Natural Occurrence of Branched-Chain Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of branched-chain alkanes. These molecules, found in a wide array of biological and geological sources, serve as important biomarkers and have significant implications in various scientific disciplines, including geochemistry, environmental science, and drug development. This document details the different classes of branched-chain alkanes, their origins, the methodologies for their study, and the biochemical pathways that lead to their formation.

Introduction to Branched-Chain Alkanes

Branched-chain alkanes are saturated hydrocarbons characterized by the presence of one or more alkyl side chains attached to a longer carbon backbone. Unlike their straight-chain counterparts, the branching in their molecular structure results in different physical and chemical properties, such as lower melting and boiling points. In nature, these compounds are biosynthesized by a variety of organisms and are also formed through geological processes over millions of years. Their structural diversity and relative stability make them excellent molecular fossils, providing insights into past environments and biological activity.

Major Classes and Natural Sources

The natural world is replete with a diverse array of branched-chain alkanes, with some of the most significant classes being isoprenoid alkanes, iso- and anteiso-alkanes, and branched alkanes with quaternary carbon atoms.

Isoprenoid Alkanes: Pristane (B154290) and Phytane (B1196419)

Pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane) are two of the most abundant and well-studied isoprenoid alkanes. Their primary precursor is believed to be the phytyl side chain of chlorophyll (B73375), a key photosynthetic pigment in plants, algae, and cyanobacteria.[1][2] They are also known to originate from archaeal ether lipids.[1][3]

These compounds are commonly found in:

-

Petroleum and Sediments: Pristane and phytane are significant components of crude oil and ancient sediments, where their relative abundance is used as a biomarker to infer the redox conditions of the depositional environment.[1][2]

-

Marine Organisms: They are found in various marine organisms, including zooplankton, fish, and sharks.[3][4] For instance, pristane can be found in high concentrations (1-3% of body lipid) in several species of the copepod genus Calanus.[3]

-

Freshwater Fish: The levels of pristane in freshwater fish oils are markedly lower than in marine fish oils.[4]

Iso- and Anteiso-Alkanes

Iso-alkanes (2-methylalkanes) and anteiso-alkanes (3-methylalkanes) are characterized by a methyl group near the end of the carbon chain. These compounds are particularly prevalent in the lipids of various bacteria and are also found in the cuticular waxes of certain plants and insects.[5]

-

Bacteria: Many bacterial species synthesize iso- and anteiso-branched fatty acids as major components of their cell membranes.[6]

-

Plants: Nicotiana tabacum (tobacco) is known to produce significant quantities of iso- and anteiso-alkanes in its leaf wax.[7] They are also present in the waxes of plants from the Lamiaceae (mint) family.[5]

-

Insects: Insect waxes can also be a source of these branched alkanes.[5]

Branched Alkanes with Quaternary Carbons (BAQCs)

A more recently discovered class of branched alkanes features quaternary carbon atoms, meaning a carbon atom bonded to four other carbon atoms. These include compounds like 2,2-dimethylalkanes and 3,3- and 5,5-diethylalkanes.

-

Geological Samples: BAQCs have been identified in a variety of geological samples, including deep-sea hydrothermal waters, black shales, and modern marine sediments.[8][9] Their presence has been noted in sediments dating back as far as 2.0 to 2.2 billion years.[8][10] The biological source of these compounds is still unknown, but their distribution suggests a possible origin from nonphotosynthetic, sulfide-oxidizing bacteria.[8]

Quantitative Abundance of Branched-Chain Alkanes

The concentration of branched-chain alkanes varies significantly depending on the source. The following tables summarize some of the reported quantitative data.

| Source | Branched-Chain Alkane | Concentration/Abundance | Reference |

| Isoprenoid Alkanes | |||

| Marine Copepods (Calanus sp.) | Pristane | 1-3% of total body lipid | [3] |

| Marine Fish Oils | Pristane | 0.008 - 0.107% | [4] |

| Freshwater Fish Oils | Pristane | ≤ 0.0001% | [4] |

| Crude Oil (North Sea) | Pristane and Phytane | Typically lower than C17 and C18 n-alkanes, but significant | [11] |

| Iso- and Anteiso-Alkanes | |||

| Arabidopsis thaliana (flower wax) | iso-Alkanes | ~10-15% of total wax mixture | [7][12] |

| Triticum aestivum (wheat leaf wax) | Internally branched alkanes | C27 to C32 homologs present | [13] |

| Lamiaceae (mint family) plants | iso- and anteiso-Alkanes | 8 to 18% of total identified alkanes | [5] |

| BAQCs | |||

| Carboniferous Black Shales | BAQCs | Varies, with some series showing high relative abundance | [9] |

Biosynthesis and Geological Formation

The formation of branched-chain alkanes occurs through distinct biological and geological pathways.

Biosynthesis of Iso- and Anteiso-Alkanes

The biosynthesis of iso- and anteiso-alkanes is closely linked to the fatty acid synthesis (FAS) pathway, particularly in bacteria and plants. The process begins with specific branched-chain primers derived from amino acids.

-

Initiation: The synthesis is initiated with branched-chain acyl-CoA primers. Isobutyryl-CoA (from valine) and isovaleryl-CoA (from leucine) lead to the formation of iso-branched fatty acids, while 2-methylbutyryl-CoA (from isoleucine) is the precursor for anteiso-branched fatty acids.[14]

-

Elongation: These primers are then elongated by the fatty acid synthase system, which sequentially adds two-carbon units from malonyl-CoA.

-

Alkane Formation: The resulting branched-chain fatty acyl-ACP is then converted to the corresponding alkane. In cyanobacteria, this final step is catalyzed by a two-enzyme pathway involving an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO).[15][16][17]

Diagenesis of Phytol (B49457) to Pristane and Phytane

The formation of pristane and phytane in geological settings is a result of the diagenesis of phytol under different redox conditions.[2][18][19]

-

Oxic Conditions: In an oxidizing environment, the phytol released from chlorophyll is oxidized to phytenic acid. Subsequent decarboxylation and reduction lead to the formation of pristane.[2]

-

Anoxic Conditions: Under anoxic (reducing) conditions, phytol undergoes dehydration and reduction to form phytane.[2]

The ratio of pristane to phytane (Pr/Ph) is therefore a widely used indicator of the redox conditions in the depositional environment of sediments and the source rocks of petroleum.[1][20][21]

-

Pr/Ph > 3: Indicates oxic depositional environments, often associated with terrestrial organic matter input.[2]

-

Pr/Ph < 1: Suggests anoxic conditions, which can be found in marine carbonate or hypersaline environments.[22]

-

1 < Pr/Ph < 3: Represents intermediate (suboxic) conditions.[22]

Experimental Protocols

The analysis of branched-chain alkanes from natural sources typically involves solvent extraction, chromatographic separation and purification, and identification and quantification by gas chromatography-mass spectrometry (GC-MS).

Extraction of Alkanes from Plant Waxes

This protocol is suitable for the analysis of cuticular waxes from fresh or dried plant material.[23][24]

-

Sample Preparation: Dry the plant material (e.g., leaves) at a moderate temperature (e.g., 40-50°C) and grind to a fine powder.

-

Extraction: Extract the powdered plant material with a non-polar solvent such as hexane (B92381) or a mixture of dichloromethane (B109758) and methanol (B129727). This can be done by sonication or Soxhlet extraction.

-

Purification: The crude extract is then purified to isolate the hydrocarbon fraction. This often involves column chromatography on silica (B1680970) gel, eluting with a non-polar solvent.

-

Analysis: The hydrocarbon fraction is analyzed by GC-MS. Identification of branched-chain alkanes is based on their retention times and mass spectra.

Extraction of Alkanes from Sediments and Petroleum

This protocol is adapted for the analysis of hydrocarbons from complex geological matrices.[8]

-

Sample Preparation: Freeze-dry the sediment sample and grind it to a homogenous powder.

-

Extraction: Perform a Soxhlet extraction of the sediment with a mixture of dichloromethane and methanol (e.g., 7.5:1 v/v).

-

Fractionation: The total lipid extract is then separated into different compound classes by column chromatography. The saturated hydrocarbon fraction is eluted with a non-polar solvent like hexane.

-

Urea (B33335) Adduction or Zeolite Sieving (Optional): To concentrate the branched and cyclic alkanes, n-alkanes can be removed by urea adduction or by using molecular sieves (e.g., 5Å).

-

GC-MS Analysis: The branched/cyclic fraction is then analyzed by GC-MS for identification and quantification.

GC-MS Analysis Workflow

The following workflow is a general guide for the instrumental analysis of branched-chain alkanes.

Conclusion

Branched-chain alkanes are a diverse and ubiquitous class of natural compounds with significant value in scientific research. Their presence and distribution in biological and geological samples provide a wealth of information about the organisms that produce them and the environments in which they are found. The continued development of analytical techniques will undoubtedly lead to the discovery of new branched-chain structures and a deeper understanding of their roles in nature. This guide serves as a foundational resource for professionals engaged in the study of these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pristane and other hydrocarbons in some freshwater and marine fish oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of n–alkanes and other plant–wax compounds as markers for studying the feeding and nutrition of large mammalian herbivores | BSAP Occasional Publication | Cambridge Core [cambridge.org]

- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Structure and Biosynthesis of Branched Wax Compounds on Wild Type and Wax Biosynthesis Mutants of Arabidopsis thaliana | Semantic Scholar [semanticscholar.org]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Identification of In-Chain-Functionalized Compounds and Methyl-Branched Alkanes in Cuticular Waxes of Triticum aestivum cv. Bethlehem - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Alkane Biosynthesis Genes in Cyanobacteria and Their Transcriptional Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent trends in microbial production of alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. [PDF] Pristane/phytane ratio as environmental indicator | Semantic Scholar [semanticscholar.org]

- 22. Organic Geochemistry and Oil-Source Correlation of Oil Seepages and Potential Source Rocks in Qiangtang Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

2,2,3-Trimethylpentane safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2,2,3-Trimethylpentane

This document provides a comprehensive overview of the safety protocols, handling procedures, and potential hazards associated with this compound (CAS No: 564-02-3). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this chemical.

Chemical Identification and Properties

This compound is a flammable, colorless liquid.[1] It is an isomer of octane (B31449) and is a component of gasoline.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 564-02-3 | [3][4] |

| EC Number | 209-266-4 | [3] |

| Molecular Formula | C₈H₁₈ | [3][4] |

| Molecular Weight | 114.23 g/mol | [4][5] |

| Appearance | Colorless, clear liquid | [1] |

| Boiling Point | 111.4 °C (Value for a similar isomer, data for 2,2,3- may vary slightly) | [6] |

| Freezing Point | -112.37 °C | [6] |

| Density | 0.716 g/cm³ at 20°C (Value for a similar isomer) | [6] |

| Refractive Index | 1.40005 at 25.67°C |[6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is highly flammable and poses several health and environmental risks.[7][8] The primary hazards include flammability, skin irritation, aspiration toxicity, and potential for causing drowsiness or dizziness.[8][9][10] It is also very toxic to aquatic life with long-lasting effects.[3][7]

Table 2: GHS Hazard Classification for this compound

| Classification | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[7][9] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[7][8][9] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[9] |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[7][8][9] |

First Aid Measures

Prompt and appropriate first aid is critical in the event of exposure. Personnel should be trained in emergency procedures.

Table 3: First Aid Protocols for this compound Exposure

| Exposure Route | First Aid Procedure | Citations |

|---|---|---|

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. If vomiting occurs, keep the head low to prevent stomach contents from entering the lungs. | [3][7][11][12] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. If breathing is difficult, give oxygen. Artificial respiration should be administered if the person is not breathing. | [3][7][9][11] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse. | [3][7][9][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. |[3][11][12] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of fire, explosion, and exposure.

Handling

-

Ventilation: Use only in well-ventilated areas or outdoors.[3][7][12] Local exhaust ventilation should be used to maintain airborne levels below exposure limits.[11]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][7][11] No smoking.[3][7][9]

-

Static Electricity: This material can accumulate static charge.[3] Ground and bond containers and receiving equipment to prevent static discharge.[7][9][11][12] Use non-sparking tools and explosion-proof equipment.[3][7][11][12]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors or mists.[3] Do not get in eyes, on skin, or on clothing.[12]

-

Hygiene: Wash hands thoroughly after handling.[3][7][11] Do not eat, drink, or smoke when using this product.[3] Contaminated work clothes should be laundered separately.[3]

Storage

-

Conditions: Store in a cool, dry, well-ventilated place.[3][7][11] Keep containers tightly closed.[7][11][12]

-

Location: Store in an approved flame-proof area.[3] Keep away from heat and sources of ignition.[9]

-

Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound to prevent exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Citations |

|---|---|---|

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [3][9] |

| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile, Neoprene) and flame-retardant, antistatic protective clothing to prevent skin exposure. | [3][10][13] |

| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors (Type A Filter). |[10][12][13] |

Accidental Release and Disposal

In the event of a spill, immediate and proper action is required to control the situation and prevent harm to personnel and the environment.

Experimental Protocol: Small Spill Cleanup

This protocol outlines the general steps for managing a small spill of this compound in a laboratory setting.

-

Immediate Evacuation and Ignition Control: Immediately alert personnel in the area. Remove all sources of ignition (no smoking, flares, sparks, or flames).[3][11][13]

-

Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.

-

Don PPE: Before re-entering the area, don the appropriate personal protective equipment as specified in Table 4, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

-

Containment: Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[3] Do not use combustible materials like sawdust.

-

Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading. Allow the material to fully absorb the liquid.[3]

-

Collection: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for flammable waste.[3][7]

-

Decontamination: Wipe the spill area clean. Wash the area with soap and water if necessary.

-

Disposal: Dispose of the contaminated waste in an approved hazardous waste container, following all local, regional, and national regulations.[3][7][11] Do not empty into drains.[9]

Disposal

Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[3][7][11]

Toxicology and Health Effects

Exposure to this compound can lead to various adverse health effects.

Table 5: Summary of Toxicological Information

| Effect | Description | Citations |

|---|---|---|

| Inhalation | May cause drowsiness, dizziness, headache, nausea, and incoordination. High concentrations can lead to central nervous system depression, respiratory irritation, and may be fatal. | [3][11][13] |

| Skin Contact | Causes skin irritation, which may include redness and pain. | [3][10][11] |

| Eye Contact | Direct contact may cause temporary irritation and redness. | [11] |

| Ingestion | May be fatal if swallowed and enters the airways (aspiration hazard). Aspiration can cause serious chemical pneumonitis (lung inflammation) and pulmonary edema. |[3][11][13] |

Visualized Workflows and Protocols

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Risk assessment and handling workflow for this compound.

Caption: Emergency response protocol for a this compound spill.